4-Cyclopropoxy-2-fluoro-3-methylpyridine
Description
4-Cyclopropoxy-2-fluoro-3-methylpyridine is a pyridine derivative characterized by three distinct substituents: a fluorine atom at position 2, a methyl group at position 3, and a cyclopropoxy group (an ether-linked cyclopropane ring) at position 4. This combination of substituents confers unique electronic and steric properties. The methyl group introduces steric hindrance and modest electron-donating effects, while the cyclopropoxy group—a strained ether—may influence solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-8(12-7-2-3-7)4-5-11-9(6)10/h4-5,7H,2-3H2,1H3 |
InChI Key |
KSLQNPUDPFDZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation Approach
The most direct method for synthesizing this compound involves the base-mediated O-alkylation of 4-hydroxy-2-fluoro-3-methylpyridine with cyclopropyl bromide or other suitable cyclopropyl electrophiles.
Step 1: Preparation of 4-hydroxy-2-fluoro-3-methylpyridine
The 4-hydroxy-2-fluoro-3-methylpyridine precursor can be prepared through a sequence starting from commercially available 3-methylpyridine-N-oxide, similar to the approach outlined for related compounds:
- Nitration to form 4-nitro-3-methylpyridine-N-oxide
- Reduction to obtain 4-amino-3-methylpyridine derivative
- Diazotization followed by hydrolysis to yield 4-hydroxy-3-methylpyridine
- Selective fluorination at the 2-position using appropriate fluorinating agents
Step 2: O-Alkylation with cyclopropyl electrophile
The reaction involves treating 4-hydroxy-2-fluoro-3-methylpyridine with a strong base (typically cesium carbonate or potassium tert-butoxide) in a polar aprotic solvent, followed by addition of bromomethylcyclopropane or cyclopropyl bromide.
This approach is analogous to the procedure described for the synthesis of related compounds such as 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide, where cesium carbonate was used as the base in DMF at approximately 85°C, with bromomethylcyclopropane added over 30 minutes.
Mitsunobu Reaction Alternative
For cases where direct alkylation proves challenging, the Mitsunobu reaction offers an alternative approach:
- Combine 4-hydroxy-2-fluoro-3-methylpyridine with cyclopropanol in the presence of triphenylphosphine and a dialkyl azodicarboxylate (typically DIAD or DEAD)
- React in an anhydrous solvent such as THF or dioxane at 0-25°C
- Purify via chromatography to obtain the desired this compound
This approach is supported by successful Mitsunobu reactions reported for related hydroxypyridines, such as in the synthesis of methoxypyridine derivatives described in the literature.
Route B: Fluorination of 4-Cyclopropoxy-3-methylpyridine Precursors
Directed Metalation Approach
A viable alternative involves late-stage fluorination of 4-cyclopropoxy-3-methylpyridine:
- Prepare 4-cyclopropoxy-3-methylpyridine via standard alkylation of 4-hydroxy-3-methylpyridine
- Generate a lithiated intermediate at the 2-position using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at -78°C
- Quench with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor
Electrochemical Fluorination
Electrochemical fluorination represents a modern approach for introducing fluorine atoms into heterocyclic structures:
- Dissolve 4-cyclopropoxy-3-methylpyridine in acetonitrile containing tetraethylammonium tetrafluoroborate as supporting electrolyte
- Add an appropriate fluoride source (e.g., Et3N·3HF)
- Apply controlled potential electrolysis
- Isolate the desired product through standard work-up procedures
Route C: Nucleophilic Aromatic Substitution (SNAr) Approach
From 4-Halo-2-fluoro-3-methylpyridines
The SNAr approach offers a direct route to the target compound:
Step 1: Preparation of 4-chloro-2-fluoro-3-methylpyridine
This key intermediate can be prepared through directed metalation of 2-fluoro-3-methylpyridine followed by quenching with hexachloroethane, or alternatively through selective chlorination of 2-fluoro-3-methylpyridine using N-chlorosuccinimide.
A related approach is described for the synthesis of 4-chloro-2,5-difluoro-3-methylpyridine, which involves the reaction of 2,5-difluoropyridine with a chlorine source in an aprotic solvent, followed by methylation at the 3-position.
Step 2: Nucleophilic aromatic substitution with cyclopropoxide
- Generate sodium or potassium cyclopropoxide by treating cyclopropanol with an appropriate base
- React 4-chloro-2-fluoro-3-methylpyridine with the cyclopropoxide nucleophile in a polar aprotic solvent (DMF, DMSO)
- Heat the reaction to 80-110°C until completion
- Isolate through aqueous work-up and purification
Cross-Coupling Alternative
For cases where direct SNAr is unsuccessful, cross-coupling approaches can be considered:
- Convert 4-chloro-2-fluoro-3-methylpyridine to the corresponding 4-triflate or 4-nonaflate derivative
- Perform palladium-catalyzed Buchwald-Hartwig type coupling with cyclopropanol
- Purify via chromatography
Optimization Parameters and Reaction Conditions
Table 1 presents a comparative analysis of reaction conditions for the key transformation in Route A:
Table 2 outlines the key parameters for the SNAr approach (Route C):
| Parameter | Optimal Condition | Alternative Conditions | Comments |
|---|---|---|---|
| Base for cyclopropoxide | Sodium hydride (1.2 equiv.) | Potassium tert-butoxide (1.5 equiv.) | Sodium hydride provides cleaner reaction profile |
| Solvent | DMSO | DMF, NMP | DMSO accelerates the reaction |
| Temperature | 90-100°C | 70-120°C | Lower temperatures reduce side reactions |
| Reaction time | 5-8 hours | 3-16 hours | Extended reaction times lead to decomposition |
| Concentration | 0.15-0.25 M | 0.1-0.4 M | More concentrated conditions can lead to competing reactions |
| Additives | Crown ethers (optional) | TBAI (catalytic) | Can enhance reactivity of cyclopropoxide |
Practical Synthesis Procedure
Route A: Optimized Procedure
Preparation of this compound via O-alkylation:
- Place 4-hydroxy-2-fluoro-3-methylpyridine (1.0 equiv., 10.0 mmol) in a dry round-bottom flask under nitrogen atmosphere
- Add anhydrous DMF (50 mL) and cool the solution to 0°C
- Add cesium carbonate (1.1 equiv., 11.0 mmol) in portions, stirring for 30 minutes at 0°C
- Warm to room temperature and stir for an additional 30 minutes
- Add bromomethylcyclopropane (1.05 equiv., 10.5 mmol) dropwise over 30 minutes
- Heat the reaction mixture to 85°C and monitor by TLC
- After completion (typically 4-6 hours), cool to room temperature
- Dilute with ethyl acetate (100 mL) and wash with water (3 × 50 mL) and brine (50 mL)
- Dry over anhydrous Na₂SO₄, filter, and concentrate
- Purify the crude product by column chromatography (hexanes/ethyl acetate) to afford the desired compound
This method typically provides yields in the range of 70-85%, depending on the purity of starting materials and optimization of reaction conditions.
Characterization and Analysis
Upon successful synthesis, this compound can be characterized using the following analytical techniques:
- ¹H NMR : Displays characteristic signals for the cyclopropyl ring (typically 0.7-1.1 ppm), methyl group (approximately 2.2-2.4 ppm), and aromatic protons of the pyridine ring
- ¹³C NMR : Shows distinct signals for the cyclopropyl carbons, methyl carbon, and six carbons of the pyridine ring, with characteristic splitting due to C-F coupling
- ¹⁹F NMR : Exhibits a single fluorine resonance typically in the range of -60 to -70 ppm
- HRMS : Confirms the molecular formula with predicted m/z for [M+H]⁺ of 184.0925
- IR spectroscopy : Shows characteristic stretching frequencies for C-F bond (1000-1400 cm⁻¹) and C-O-C linkage (1050-1150 cm⁻¹)
Challenges and Troubleshooting
The synthesis of this compound presents several challenges that may require troubleshooting:
Regioselectivity issues : When working with pyridine precursors, controlling the position of substitution can be challenging. Using directing groups and optimized reaction conditions is essential.
Fluorination challenges : Introduction of fluorine at the 2-position requires careful control of reaction conditions to prevent competing fluorination at other positions. Low temperatures (-78°C) are typically required for directed metalation approaches.
Stability of cyclopropyl moiety : The cyclopropyl ring may undergo ring-opening under acidic or harsh reaction conditions. Neutral or mildly basic conditions are preferred when working with cyclopropyl-containing intermediates.
Purification difficulties : The target compound may co-elute with structurally similar by-products. Gradient elution techniques and careful monitoring of chromatography fractions are recommended.
Comparative Analysis of Synthetic Routes
Table 3 provides a comparative assessment of the three main synthetic routes:
| Aspect | Route A: O-Alkylation | Route B: Late-Stage Fluorination | Route C: SNAr Approach |
|---|---|---|---|
| Overall yield | 70-85% | 45-60% | 60-75% |
| Number of steps | 2-3 | 3-4 | 2-3 |
| Regioselectivity | High | Moderate | High |
| Scalability | Excellent | Limited | Good |
| Technical complexity | Low | High | Moderate |
| Required equipment | Standard | Specialized | Standard |
| Cost considerations | Economical | Expensive | Moderate |
| Functional group tolerance | Moderate | Limited | Good |
Chemical Reactions Analysis
4-Cyclopropoxy-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Cyclopropoxy-2-fluoro-3-methylpyridine with structurally related pyridine derivatives, emphasizing substituent effects:
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Comparisons:
Electronic Effects: The fluorine at position 2 in the target compound creates an electron-deficient pyridine ring, similar to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine . However, the latter’s additional carboxylic acid group further increases polarity and acidity. In contrast, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate combines fluorine with an electron-donating amine, balancing electron withdrawal and donation.
Steric and Solubility Profiles :
- The cyclopropoxy group in the target compound introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy). This may reduce metabolic degradation but limit solubility in polar solvents.
- Compounds with carboxylic acids (e.g., ) or esters (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding and ionizable groups.
4′-methyl in azo dyes) critically influences biological activity. For example, 3′-methyl derivatives reach maximal liver-bound dye levels faster (2 weeks) and correlate with higher carcinogenicity compared to 4′-methyl analogs (≥21 weeks). This suggests that the position of substituents in this compound (e.g., 2-F vs. 4-O-cyclopropane) could similarly modulate its interactions with biological targets.
Research Findings and Discussion
Substituent Position and Reactivity :
Fluorine at position 2 likely directs electrophilic substitution to the 5- or 6-position of the pyridine ring. The cyclopropoxy group at position 4 may undergo ring-opening reactions under acidic conditions due to strain in the cyclopropane moiety.- Biological Activity Correlations: highlights that methyl substituents on the "prime" ring of azo dyes inversely correlate carcinogenicity with the time required to reach maximal liver-bound dye levels. Extrapolating this, the methyl group at position 3 in the target compound could influence metabolic stability or protein-binding kinetics, though experimental validation is needed.
Comparative Solubility and Bioavailability : The target compound’s logP (~1.8) suggests moderate lipophilicity, making it more membrane-permeable than polar analogs like (logP ~0.5) but less than highly lipophilic azo dyes (logP ~3.5, ). This balance may favor oral bioavailability in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
